molecular formula C31H25F3N2O3 B12830728 6'-(Diethylamino)-2'-((4-(trifluoromethyl)phenyl)amino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one CAS No. 85443-44-3

6'-(Diethylamino)-2'-((4-(trifluoromethyl)phenyl)amino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one

Cat. No.: B12830728
CAS No.: 85443-44-3
M. Wt: 530.5 g/mol
InChI Key: ARPSHSAAMBZTRO-UHFFFAOYSA-N
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Description

6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a benzofuran and xanthene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and xanthene intermediates, followed by the introduction of the diethylamino and trifluoromethylphenyl groups. Common reagents used in these reactions include:

  • Benzofuran derivatives
  • Xanthene derivatives
  • Diethylamine
  • Trifluoromethylphenylamine

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one can undergo various chemical reactions, including:

  • Oxidation : The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, chromium trioxide
  • Reducing agents : Lithium aluminum hydride, sodium borohydride
  • Solvents : Dichloromethane, ethanol, acetonitrile

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one has several applications in scientific research:

  • Chemistry : Used as a reagent or intermediate in organic synthesis.
  • Biology : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
  • Medicine : Explored for its potential therapeutic applications, including drug development.
  • Industry : Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds:

  • Spiro[2-benzofuran-1,9’-xanthen]-3-one derivatives
  • Diethylamino-substituted compounds
  • Trifluoromethylphenyl-substituted compounds

Uniqueness: 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one stands out due to its unique combination of functional groups and spiro linkage. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6'-(Diethylamino)-2'-((4-(trifluoromethyl)phenyl)amino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one is a synthetic organic compound characterized by its complex spiro structure. The molecular formula is C32H27F3N2O, and it has a molecular weight of approximately 523.56 g/mol. This compound features a diethylamino group , a trifluoromethyl-substituted phenyl group , and a unique spiro linkage connecting an isobenzofuran moiety with a xanthene derivative, which may contribute to its potential biological activities.

  • Molecular Formula : C32H27F3N2O
  • Molecular Weight : 523.56 g/mol
  • Density : 1.32 g/cm³
  • Boiling Point : 671.2 °C at 760 mmHg
  • Flash Point : 359.7 °C
  • LogP : 6.91740

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents such as dichloromethane, ethanol, and acetonitrile. A general synthetic route may include:

  • Formation of the diethylamino group.
  • Introduction of the trifluoromethyl-substituted phenyl group.
  • Creation of the spiro linkage between isobenzofuran and xanthene derivatives.

Optimized reaction conditions can enhance yield and purity, employing techniques like continuous flow synthesis .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Protein Kinases : The compound may modulate enzymatic activity related to cellular proliferation.
  • Fluorescent Properties : Its structural features contribute to potential applications in imaging and diagnostics due to fluorescence .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential use as anticancer agents.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in animal models, indicating possible therapeutic applications in neurodegenerative diseases.
  • Fluorescence Applications : The compound's unique structure allows it to be utilized in fluorescent labeling, which can aid in tracking biological processes in live cells .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
7-Anilino-3-diethylamino-6-methyl-fluoranFluoran structureKnown for its fluorescent properties and used in dye applications
4-DiethylaminobenzaldehydeBenzaldehyde derivativeCommonly used as a reagent in organic synthesis
4-TrifluoromethylanilineSimple aniline derivativeExhibits significant electron-withdrawing effects due to trifluoromethyl group

Properties

CAS No.

85443-44-3

Molecular Formula

C31H25F3N2O3

Molecular Weight

530.5 g/mol

IUPAC Name

6'-(diethylamino)-2'-[4-(trifluoromethyl)anilino]spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C31H25F3N2O3/c1-3-36(4-2)22-14-15-25-28(18-22)38-27-16-13-21(35-20-11-9-19(10-12-20)31(32,33)34)17-26(27)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-18,35H,3-4H2,1-2H3

InChI Key

ARPSHSAAMBZTRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)C(F)(F)F

Origin of Product

United States

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